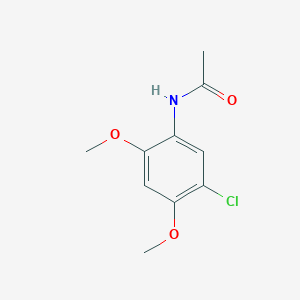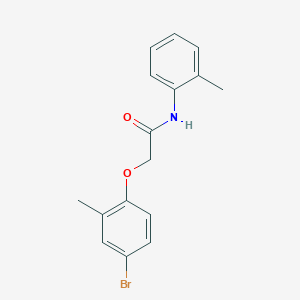
2-(4-bromo-2-methylphenoxy)-N-(2-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromo-2-methylphenoxy)-N-(2-methylphenyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It is commonly referred to as BMA-168 or LSN-3213128. This compound belongs to the class of amides and is synthesized through a multi-step process.
Mécanisme D'action
BMA-168 is believed to exert its therapeutic effects through the inhibition of the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory mediators. By inhibiting COX-2 activity, BMA-168 reduces the production of pro-inflammatory mediators, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
BMA-168 has been shown to reduce inflammation and pain in animal models of inflammation and pain. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. In addition, BMA-168 has been found to be well-tolerated in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of BMA-168 is its potential as a therapeutic agent for the treatment of pain and inflammation. Another advantage is its potential as a therapeutic agent for the treatment of neurodegenerative diseases. However, one limitation of BMA-168 is its limited availability, which may restrict its use in research.
Orientations Futures
Future research on BMA-168 could focus on its potential as a therapeutic agent for the treatment of pain and inflammation in humans. It could also focus on its potential as a therapeutic agent for the treatment of neurodegenerative diseases in humans. Further studies could also investigate the safety and tolerability of BMA-168 in humans. Additionally, future research could explore the potential of BMA-168 as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Méthodes De Synthèse
The synthesis of BMA-168 involves the reaction of 4-bromo-2-methylphenol with 2-methylphenylacetic acid in the presence of a dehydrating agent. The resulting intermediate is then treated with thionyl chloride to form 2-(4-bromo-2-methylphenoxy)-N-(2-methylphenyl)acetamide. The purity of the compound can be improved through recrystallization.
Applications De Recherche Scientifique
BMA-168 has been studied for its potential therapeutic applications in various fields of research. It has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
2-(4-bromo-2-methylphenoxy)-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-11-5-3-4-6-14(11)18-16(19)10-20-15-8-7-13(17)9-12(15)2/h3-9H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDGOXCYXJVWJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2-methylphenoxy)-N-(2-methylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(thieno[3,2-b][1]benzothien-2-ylcarbonyl)piperidine](/img/structure/B5798115.png)
![3-[2-(2-isopropyl-5-methylphenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5798123.png)
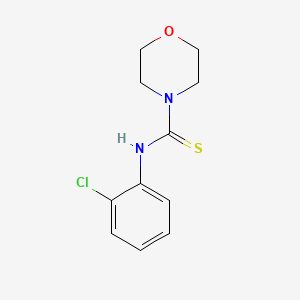
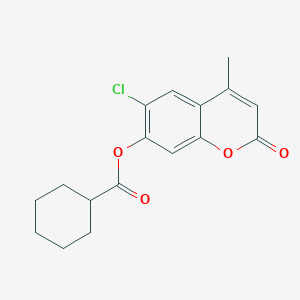
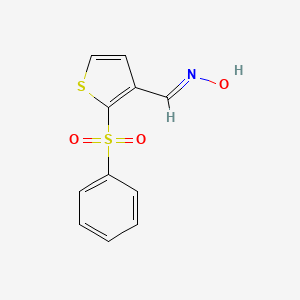

![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-thiophenecarboxamide](/img/structure/B5798154.png)


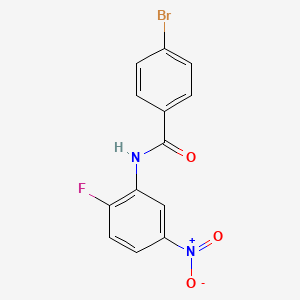
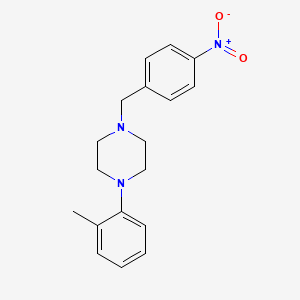
![N-{[(2-fluorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5798187.png)

